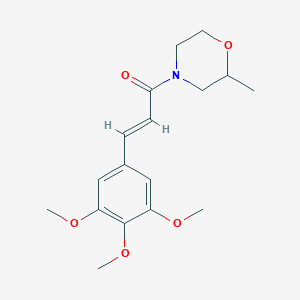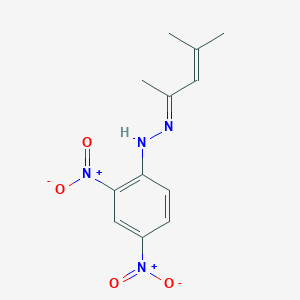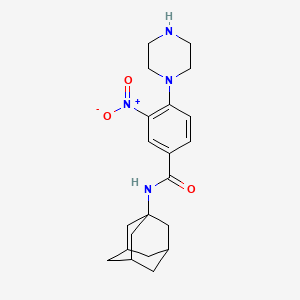
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine: is a chemical compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, antioxidant, and antipyretic effects . The compound is synthesized by modifying the cinnamic acid structure, which is a naturally occurring aromatic fatty acid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine typically involves a condensation reaction and a coupling reaction. The key steps include:
Condensation Reaction: The reaction between 3,4,5-trimethoxycinnamic acid and an amine to form an amide intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions: N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
作用機序
The mechanism of action of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine involves its interaction with molecular targets and pathways in the body. The compound has been shown to:
Suppress Norepinephrine Content: It exhibits sedative effects by suppressing norepinephrine content in the locus coeruleus, a region in the brain associated with stress and opiate withdrawal.
Inhibit Glutamate-Induced Neurotoxicity: The compound inhibits the neurotoxic effects of glutamate, a neurotransmitter that can cause neuronal damage when present in excess.
類似化合物との比較
3,4,5-Trimethoxycinnamic Acid: A precursor in the synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine, known for its sedative effects.
N-(3,4,5-Trimethoxycinnamoyl)-Δ3-piperidine-2-one: Another cinnamoyl derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the cinnamoyl moiety with a morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
64038-99-9 |
|---|---|
分子式 |
C17H23NO5 |
分子量 |
321.4 g/mol |
IUPAC名 |
(E)-1-(2-methylmorpholin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H23NO5/c1-12-11-18(7-8-23-12)16(19)6-5-13-9-14(20-2)17(22-4)15(10-13)21-3/h5-6,9-10,12H,7-8,11H2,1-4H3/b6-5+ |
InChIキー |
VHIQIWNMJNROCC-AATRIKPKSA-N |
異性体SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)



![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)


![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B14154552.png)
![4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B14154557.png)
